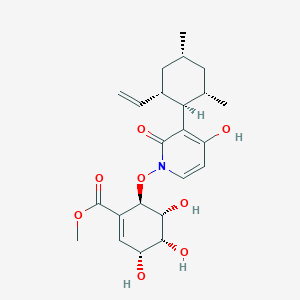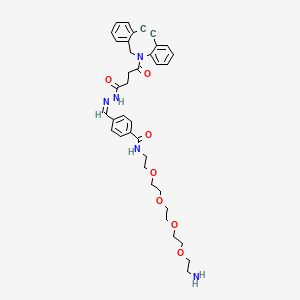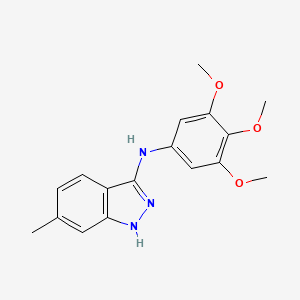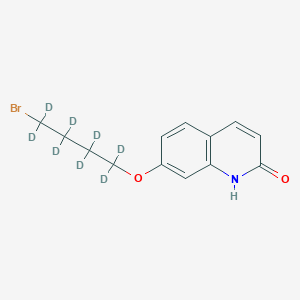![molecular formula C18H17N3O2 B12414482 3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B12414482.png)
3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one is a complex organic compound with a unique structure that includes a pyridazinone core and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one typically involves the condensation of 4-methoxybenzaldehyde with 4-aminobenzohydrazide, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 3-[4-[(4-hydroxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one.
Reduction: Formation of 3-[4-[(4-methoxyphenyl)amino]phenyl]-4,5-dihydro-1H-pyridazin-6-one.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-[(4-methoxybenzylidene)amino]cinnamate: A compound with a similar methoxybenzylideneamino group but a different core structure.
4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness
3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one is unique due to its pyridazinone core, which imparts specific chemical and biological properties. This core structure allows for a range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H17N3O2 |
|---|---|
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H17N3O2/c1-23-16-8-2-13(3-9-16)12-19-15-6-4-14(5-7-15)17-10-11-18(22)21-20-17/h2-9,12H,10-11H2,1H3,(H,21,22) |
Clé InChI |
YTISYWXNCFXKDO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NNC(=O)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)

